

# Spectral data analysis of 3-(Diethylamino)propylamine (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: *3-(Diethylamino)propylamine*

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## Spectral Data Analysis of 3-(Diethylamino)propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectral data for **3-(Diethylamino)propylamine**, a key building block in the synthesis of various active pharmaceutical ingredients and other specialty chemicals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization and utilization of this compound.

## Quantitative Spectral Data Summary

The spectral data for **3-(Diethylamino)propylamine** has been acquired and analyzed to confirm its chemical structure. The quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry are summarized in the tables below for easy reference and comparison.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum provides detailed information about the proton environments within the molecule. The assignments, chemical shifts ( $\delta$ ), multiplicities, and coupling constants ( $J$ ) are presented in Table 1.

Table 1:  $^1\text{H}$  NMR Spectral Data of **3-(Diethylamino)propylamine**

Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)
-CH <sub>2</sub> - (adjacent to NH <sub>2</sub> )	~2.68	Triplet	~6.8
-CH <sub>2</sub> - (adjacent to N(Et) <sub>2</sub> )	~2.40	Triplet	~7.2
-CH <sub>2</sub> - (central)	~1.55	Quintet	~7.0
-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>	~2.48	Quartet	~7.1
-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>	~0.95	Triplet	~7.1
-NH <sub>2</sub>	~1.15 (broad)	Singlet	-

Note: Chemical shifts are referenced to a standard solvent signal.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^{13}\text{C}$  NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts for each carbon atom are listed in Table 2.

Table 2:  $^{13}\text{C}$  NMR Spectral Data of **3-(Diethylamino)propylamine** (Predicted)

Assignment	Chemical Shift (ppm)
-CH <sub>2</sub> - (adjacent to NH <sub>2</sub> )	~42.1
-CH <sub>2</sub> - (adjacent to N(Et) <sub>2</sub> )	~52.5
-CH <sub>2</sub> - (central)	~30.0
-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>	~46.8
-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>	~11.7

Note: These are predicted chemical shifts and may vary slightly from experimental values.

## Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies. Key absorption bands are detailed in Table 3.[1][2]

Table 3: Infrared (IR) Spectral Data of **3-(Diethylamino)propylamine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3250	Medium, Broad	N-H stretch (primary amine)
2965 - 2820	Strong	C-H stretch (alkane)
1590	Medium	N-H bend (primary amine)
1470 - 1440	Medium	C-H bend (alkane)
1200 - 1050	Strong	C-N stretch

## Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The key ions observed in the electron ionization (EI) mass spectrum are presented in Table 4.[1]

Table 4: Mass Spectrometry Data of **3-(Diethylamino)propylamine**

m/z	Relative Intensity (%)	Proposed Fragment Ion
130	~5	[M] <sup>+</sup> (Molecular Ion)
86	100	[CH <sub>2</sub> =N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> (Base Peak, $\alpha$ -cleavage)
58	~85	[CH <sub>2</sub> =NCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup> ( $\alpha$ -cleavage with rearrangement)
44	~40	[CH <sub>2</sub> =NHCH <sub>3</sub> ] <sup>+</sup> or [CH <sub>3</sub> CH=NH <sub>2</sub> ] <sup>+</sup> (Further fragmentation)
30	~30	[CH <sub>2</sub> =NH <sub>2</sub> ] <sup>+</sup> (Further fragmentation)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are designed to ensure data accuracy and reproducibility.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### 2.1.1. <sup>1</sup>H NMR Spectroscopy

- Sample Preparation: A solution of **3-(Diethylamino)propylamine** (approximately 5-10 mg) was prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL) in a standard 5 mm NMR tube.
- Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.
- Acquisition Parameters:
  - Pulse Sequence: Standard single-pulse sequence.
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s

- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm
- Processing: The Free Induction Decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak.

#### 2.1.2. $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation: A more concentrated solution of **3-(Diethylamino)propylamine** (approximately 20-50 mg) was prepared in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , 0.5-0.7 mL) in a standard 5 mm NMR tube.
- Instrumentation: A 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency) was used.
- Acquisition Parameters:
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Acquisition Time: 1.5 s
  - Spectral Width: 240 ppm
- Processing: The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phase and baseline corrected, and chemical shifts were referenced to the solvent peak.

## Infrared (IR) Spectroscopy

- Sample Preparation: A small drop of neat **3-(Diethylamino)propylamine** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

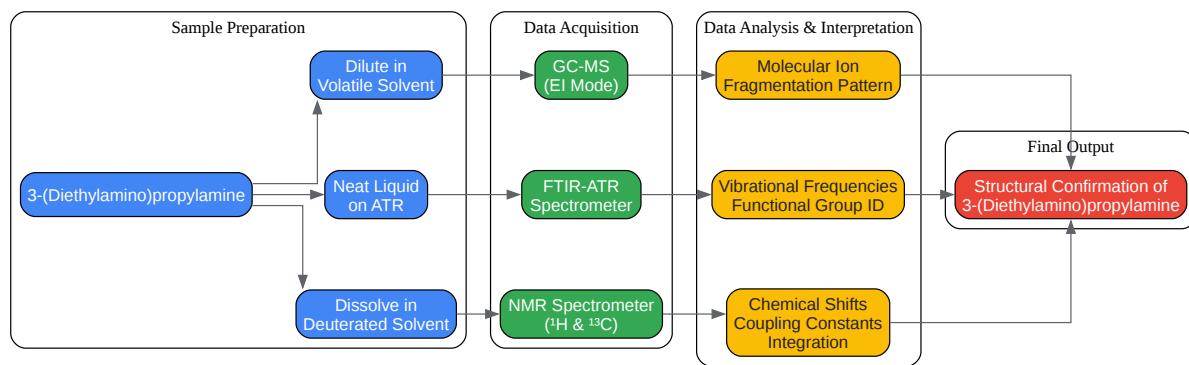
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory was used.
- Acquisition Parameters:
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 32
- Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **3-(Diethylamino)propylamine** in a volatile solvent (e.g., methanol) was introduced into the mass spectrometer via a gas chromatograph (GC-MS).
- Instrumentation: A GC-MS system operating in electron ionization (EI) mode was used.
- Acquisition Parameters:
  - Ionization Energy: 70 eV
  - Mass Range: m/z 20 - 200
  - Source Temperature: 230 °C
  - GC Column: A non-polar capillary column (e.g., DB-5ms).
  - Oven Program: Initial temperature of 50°C, ramped to 250°C at 10°C/min.
- Processing: The acquired mass spectra were analyzed to identify the molecular ion and major fragment peaks.

## Visualization of the Analytical Workflow

The logical flow of the spectral data analysis process, from sample preparation to final structural elucidation, is depicted in the following diagram.



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Caption: Workflow for the spectral analysis of **3-(Diethylamino)propylamine**.

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## References

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- To cite this document: BenchChem. [Spectral data analysis of 3-(Diethylamino)propylamine (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094944#spectral-data-analysis-of-3-diethylamino-propylamine-nmr-ir-mass-spec>

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